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molecular formula C12H7Cl2NO3 B8657532 4-(2,5-Dichloro-phenoxy)-nicotinic acid

4-(2,5-Dichloro-phenoxy)-nicotinic acid

Cat. No. B8657532
M. Wt: 284.09 g/mol
InChI Key: LPLAFJGEKUYWQZ-UHFFFAOYSA-N
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Patent
US08729091B2

Procedure details

To a suspension of 10 g (63.47 mmol) 4-chloronicotinic acid (commercially available; CAS RN 10177-29-4) and 11.38 g (69.81 mmol) 2,5-dichlorophenol (commercially available CAS RN 583-78-8) in 50 mL dry N,N-dimethylformamide were added 17.55 g (126.94 mmol) potassium carbonate, 1.21 g (6.35 mmol) copper(I)iodide and 1.21 g (19.04 mmol) copper nanopowder. The green suspension was stirred at 120° C. (oil bath temperature) for 3 hours and then cooled down to 80° C. At that temperature, 400 mL water were added, the suspension was stirred at 80° C. for 5 min., filtered over Dicalite® speed plus (Acros) and the filter cake washed twice with 50 mL water. The resulting filtrate was extracted three times with ethyl acetate and then the pH was adjusted to 4-5 using 140 mL 1M aqueous hydrochloric acid. The resulting green, turbid solution was treated with ethyl acetate, stirred for 5 min. and filtered. The blue solid that had formed was filtered off and the layers of the filtrate were separated. The aqueous layer was saturated with solid sodium chloride and extracted three times with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, filtered and evaporated. To the resulting solid 200 mL saturated aqueous potassium carbonate solution and 200 mL ethyl acetate were added. The aqueous layer was extracted twice with 200 mL ethyl acetate and the pH was adjusted to 4 using 25% aqueous hydrochloric acid. The resulting suspension was extracted three times with ethyl acetate. The combined organic layers were washed three times with water and once with brine, dried over magnesium sulfate, filtered and evaporated to give the desired compound as a light brown solid (7.29 g, 40%). MS (ESI): m/z=281.8 [M−H]−.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.38 g
Type
reactant
Reaction Step Two
Quantity
17.55 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper(I)iodide
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
copper
Quantity
1.21 g
Type
catalyst
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[OH:19].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.[Cu]I.[Cu]>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[CH:14][C:13]=1[O:19][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)O
Step Two
Name
Quantity
11.38 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)Cl)O
Name
Quantity
17.55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper(I)iodide
Quantity
1.21 g
Type
catalyst
Smiles
[Cu]I
Name
copper
Quantity
1.21 g
Type
catalyst
Smiles
[Cu]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The green suspension was stirred at 120° C. (oil bath temperature) for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to 80° C
STIRRING
Type
STIRRING
Details
the suspension was stirred at 80° C. for 5 min.
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered over Dicalite® speed plus (Acros)
WASH
Type
WASH
Details
the filter cake washed twice with 50 mL water
EXTRACTION
Type
EXTRACTION
Details
The resulting filtrate was extracted three times with ethyl acetate
ADDITION
Type
ADDITION
Details
The resulting green, turbid solution was treated with ethyl acetate
STIRRING
Type
STIRRING
Details
stirred for 5 min.
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The blue solid that had formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
the layers of the filtrate were separated
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the resulting solid 200 mL saturated aqueous potassium carbonate solution and 200 mL ethyl acetate were added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted twice with 200 mL ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(OC2=CC=NC=C2C(=O)O)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.29 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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